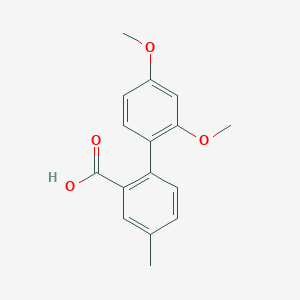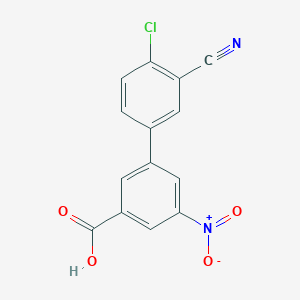
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%
Vue d'ensemble
Description
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% (4-DPMB) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless crystalline solid with a molecular formula of C11H12O4. 4-DPMB has been widely studied for its various applications in scientific research, such as its use as a biochemical reagent, and its potential applications in drug development.
Applications De Recherche Scientifique
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been widely used as a biochemical reagent in scientific research. It has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% is not completely understood. However, it is believed that 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% acts as an inhibitor of tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% are not fully understood. However, it has been shown to have an inhibitory effect on tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a variety of biochemical assays. In addition, its inhibitory effects on tyrosinase, acetylcholinesterase, and monoamine oxidase can be used to study the effects of these enzymes on various physiological processes.
However, there are also some limitations to the use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It is not as specific as some other reagents, and its effects on physiological processes are not well understood. In addition, its effects on enzymes may not be consistent across different species.
Orientations Futures
There are several potential future directions for the study of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%. Further research could focus on the specific biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% on various species. In addition, the mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% could be further studied in order to better understand its effects on enzymes and physiological processes. Furthermore, the potential applications of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in drug development could be explored. Finally, further research could focus on the development of more specific and potent inhibitors of tyrosinase, acetylcholinesterase, and monoamine oxidase, based on the structure of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-7-5-12(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQZQNFXKPEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690791 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140461-95-5 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















